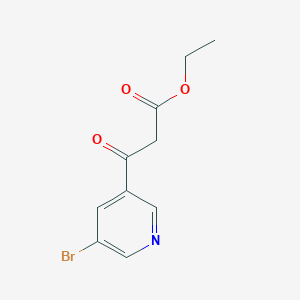
Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate
説明
Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate is a compound that is part of a class of chemicals used in various organic synthesis processes. While the specific compound is not directly mentioned in the provided papers, related compounds with bromo and ethyl groups attached to a pyruvate structure are discussed. These compounds are typically used as intermediates in the synthesis of more complex molecules, such as those with potential pharmaceutical applications.
Synthesis Analysis
The synthesis of related compounds involves the reaction of ethyl bromopyruvate with other reagents. For instance, ethyl 3-bromo-2-oxopropanoate reacts with hydroxylamine hydrochloride to yield ethyl 3-bromo-2-(hydroxyimino)propanoate, which is an alkylating agent useful for 3-substitution of indoles under mild conditions . Another synthesis pathway involves the reaction of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate to produce ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate . These methods demonstrate the versatility of bromo-ethyl-pyruvate compounds in organic synthesis.
Molecular Structure Analysis
The molecular structure of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, a related compound, shows that the six- and five-membered rings are almost planar, and the two rings are almost coplanar with a very small dihedral angle . This planarity is significant as it can influence the compound's reactivity and interaction with other molecules, which is a key consideration in the design of pharmaceuticals and other organic materials.
Chemical Reactions Analysis
The reactivity of these compounds is highlighted by their ability to undergo various chemical reactions. For example, ethyl 3-bromo-2-(hydroxyimino)propanoate can react with bases to give ethyl 2-nitrosopropenoate, an electron-deficient heterodiene . Additionally, ethyl 3-(1-bromocycloprop-1-yl)-2-oxopropionate, a precursor of ethyl cyclopropylidenepyruvate, can undergo Michael additions, Diels–Alder reactions, and [4+2] cycloadditions, showcasing a rich chemistry that can be exploited for the synthesis of new cyclopropane derivatives .
Physical and Chemical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and storage conditions, are important for their handling and use in synthesis. Ethyl 3-bromo-2-(hydroxyimino)propanoate has a melting point range of 78-79°C and is soluble in organic solvents like ether and dichloromethane . These properties, along with the precautions necessary due to their reactivity, are crucial for researchers to understand to safely and effectively use these compounds in the laboratory.
科学的研究の応用
Bioanalytical Method Development
Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazo)-5-yl)-3-oxopropanoate, a variant of Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate, demonstrates potent acetylcholinesterase inhibition properties. Research has led to the development of a rapid and selective RP-HPLC bioanalytical method for quantitative measurement of this molecule. This method adheres to the USFDA bioanalytical method validation guideline and has been applied in determining the stability of the molecule in human plasma, finding it to be stable with more than 90% remaining even after 120 minutes of incubation (Nemani, Shard, & Sengupta, 2018).
Synthetic Chemistry Applications
In synthetic chemistry, this compound has diverse applications. It is used in the oxidative dehydrobromination of 3-(α-bromobenzyl)quinoxalin-2(1H)-ones, leading to the formation of quinoxalyl aryl ketones (Gorbunova & Mamedov, 2006). Additionally, it acts as an alkylating agent, useful for 3-substitution of indoles under mild conditions and reacts with bases to give ethyl 2-nitrosopropenoate, an electron-deficient heterodiene (Gilchrist, 2001).
Pharmaceutical Research
In pharmaceutical research, this compound derivatives are investigated for potential medical applications. For instance, the compound has been characterized in polymorphic forms, using spectroscopic and diffractometric techniques, to understand its properties better for pharmaceutical use (Vogt et al., 2013).
作用機序
The mechanism of action of such a compound would depend on its specific chemical structure and the context in which it is used. For instance, if used as a pharmaceutical, it would likely interact with biological receptors or enzymes.
Safety and Hazards
特性
IUPAC Name |
ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-2-15-10(14)4-9(13)7-3-8(11)6-12-5-7/h3,5-6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNOPBDYHDTNDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376704 | |
| Record name | ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883107-60-6 | |
| Record name | ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















